molecular formula C17H23F3N2O3S2 B2754094 N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034572-89-7

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2754094
CAS No.: 2034572-89-7
M. Wt: 424.5
InChI Key: PJURXXKJXGNCQE-UHFFFAOYSA-N
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Description

N-((1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a benzenesulfonamide derivative characterized by a tetrahydrothiophene-substituted piperidine moiety and a trifluoromethoxy (-OCF₃) group on the benzene ring. Such compounds are of significant interest in medicinal chemistry due to the sulfonamide group’s role in modulating biological activity, particularly in enzyme inhibition (e.g., carbonic anhydrases, kinases) and receptor binding. The trifluoromethoxy substituent enhances metabolic stability and lipophilicity, while the tetrahydrothiophene-piperidine scaffold may influence conformational flexibility and target engagement.

Properties

IUPAC Name

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O3S2/c18-17(19,20)25-15-1-3-16(4-2-15)27(23,24)21-11-13-5-8-22(9-6-13)14-7-10-26-12-14/h1-4,13-14,21H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJURXXKJXGNCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features several notable structural components:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom, contributing to the compound's basicity and potential interactions with biological targets.
  • Tetrahydrothiophene Moiety : A five-membered ring with sulfur that may enhance lipophilicity and biological interactions.
  • Trifluoromethoxy Group : This electron-withdrawing group can influence the compound's reactivity and interaction with biological systems.
Property Value
Molecular FormulaC₁₅H₁₈F₃N₃O₂S
Molecular Weight357.38 g/mol
CAS Number[2034305-34-3]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances the compound's binding affinity, while the piperidine and tetrahydrothiophene moieties contribute to its pharmacological profile.

Proposed Mechanisms

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors could lead to alterations in signaling pathways, potentially affecting mood and cognition.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, indicating potential as an antibiotic candidate.
  • Anticancer Properties : Investigations into its effects on cancer cell lines have shown promising results in inhibiting cell proliferation.

Case Studies

  • Antimicrobial Efficacy :
    • A study assessed the compound's activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.
  • Anticancer Activity :
    • In vitro assays on breast cancer cell lines revealed a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent.

Comparative Analysis

To understand the uniqueness of this compound, we can compare it with structurally related compounds.

Compound Name Biological Activity Unique Features
N-(pyridin-2-yl)benzenesulfonamideModerate antimicrobial activityContains pyridine instead of piperidine
5-methyl-N-(pyridin-3-yl)benzenesulfonamideAnticancer propertiesMethyl substitution affects lipophilicity
N-(piperidin-4-yl)methylbenzamideNeuroprotective effectsSimpler structure without trifluoromethoxy

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Antimicrobial Activity : Research indicates that compounds with similar structural features have shown promising antimicrobial properties. For instance, derivatives containing sulfonamide groups have been evaluated for their effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus .
  • Anticancer Potential : The sulfonamide moiety is known for its role in anticancer drug design. Studies on related compounds have demonstrated their ability to inhibit tumor growth through various mechanisms, including the modulation of metabolic pathways involved in cancer cell proliferation .
  • Neurological Disorders : Compounds similar to N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide have been investigated for their potential in treating central nervous system disorders, including Alzheimer's disease. These compounds may act by inhibiting specific enzymes associated with neurodegeneration .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of benzenesulfonamide derivatives demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The MIC (Minimum Inhibitory Concentration) values indicated that these compounds could serve as lead candidates for developing new antibiotics .

Case Study 2: Anticancer Research

In a comparative analysis of various sulfonamide derivatives, compounds structurally similar to this compound were found to inhibit specific cancer cell lines effectively. The study highlighted the importance of structural modifications in enhancing cytotoxicity against cancer cells .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The trifluoromethoxy group in the target compound distinguishes it from analogues with methyl (-CH₃, ), thiazolyl (), or trifluoromethyl (-CF₃, ) substituents. The tetrahydrothiophene-piperidine moiety introduces sulfur-containing heterocyclic flexibility, contrasting with rigid scaffolds like pyrazolo-pyrimidine () or oxazolidine ().

Substitution Patterns and Electronic Effects

  • Trifluoromethoxy (-OCF₃) vs.
  • Sulfonamide Linker Variations :
    The benzenesulfonamide core is conserved across all analogues, but linker modifications (e.g., pyrimidine-thione in vs. oxazolidine in ) alter steric and electronic profiles. The target’s piperidine-tetrahydrothiophene linker may enhance solubility compared to hydrophobic cyclohexenyl groups ().

Pharmacological and Physicochemical Properties

  • Molecular Weight and Lipophilicity :
    The target compound’s molecular weight is likely higher than (due to the tetrahydrothiophene-piperidine group) but lower than (589.1 g/mol). The -OCF₃ group increases lipophilicity (clogP ~3–4 estimated), favoring blood-brain barrier penetration compared to polar thiazolyl () or methoxy groups ().
  • Melting Points : The melting point of (175–178°C) suggests high crystallinity, which may correlate with stability. Data gaps for the target compound limit direct comparisons.

Q & A

Q. How should researchers design stability studies under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing by incubating the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Sample aliquots are analyzed weekly via HPLC to track degradation products. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard storage conditions. Include controls with antioxidants or stabilizers to evaluate formulation compatibility .
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Advanced Research Questions

Q. How can contradictions in reported biological activity data across studies be resolved?

  • Methodological Answer :
  • Reproducibility Checks : Replicate assays under identical conditions (e.g., cell lines, assay buffers) and compare dose-response curves.
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, adjusting for variables like solvent choice (DMSO vs. saline) or assay sensitivity.
  • Orthogonal Validation : Use primary analysis (e.g., in vitro kinase inhibition) followed by replicated analysis in live-cell imaging or animal models to confirm target engagement .
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Q. What strategies are effective for improving solubility in pharmacokinetic studies?

  • Methodological Answer :
  • Co-Solvents : Test combinations of PEG-400, cyclodextrins, or Solutol HS-15.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the sulfonamide or trifluoromethoxy moiety to enhance aqueous solubility.
  • Nanoparticle Formulation : Use lipid-based nanoparticles or micelles, characterized by dynamic light scattering (DLS) for size distribution and zeta potential .

Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to predict binding modes to target proteins (e.g., GPCRs or kinases). Validate with MD simulations (NAMD/GROMACS) to assess binding stability over 100+ ns trajectories.
  • QSAR Modeling : Build regression models (e.g., Random Forest) using descriptors like logP, polar surface area, and H-bond donors. Cross-validate with experimental IC50_{50} data to refine predictions .
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Q. What experimental designs minimize off-target effects in in vivo studies?

  • Methodological Answer :
  • Selectivity Profiling : Screen against panels of related receptors/enzymes (e.g., CEREP panels) to identify off-target interactions.
  • Dose Escalation : Use staggered dosing in animal models (e.g., 1 mg/kg, 5 mg/kg, 10 mg/kg) with continuous biomarker monitoring (e.g., plasma cytokine levels).
  • CRISPR Knockout Models : Validate target specificity using cell lines with CRISPR-mediated deletion of the putative target gene .

Data Management and Collaboration

Q. Which platforms are recommended for sharing preliminary findings and troubleshooting synthesis challenges?

  • Methodological Answer :
  • ResearchGate : Post preprints or method protocols for peer feedback. Use discussion threads to resolve purification issues (e.g., persistent byproducts).
  • PubMed Central : Archive raw NMR/HPLC data in supplementary materials for transparency.
  • Collaborative Tools : Employ electronic lab notebooks (e.g., LabArchives) for real-time data sharing and version control .
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Q. How should researchers address discrepancies between computational predictions and experimental results?

  • Methodological Answer :
  • Force Field Calibration : Re-run simulations with adjusted parameters (e.g., AMBER vs. CHARMM) to align with crystallographic data.
  • Experimental Replicates : Increase biological replicates (n ≥ 6) and use blinded analysis to reduce bias.
  • Error Analysis : Quantify uncertainties in docking scores (e.g., RMSD values >2.0 Å indicate low reliability) and correlate with assay variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.